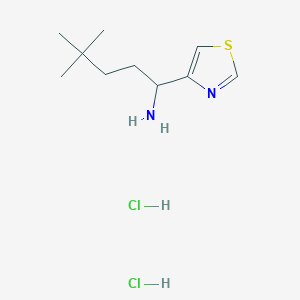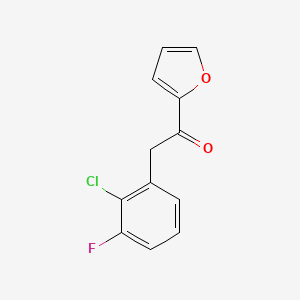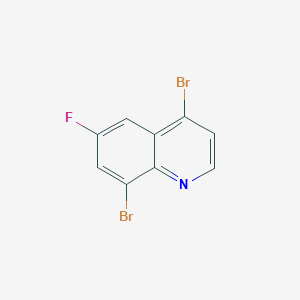
4,8-Dibromo-6-fluoroquinoline
Übersicht
Beschreibung
4,8-Dibromo-6-fluoroquinoline is a chemical compound with the empirical formula C~9~H~3~Br~2~F~2~N . It falls within the class of quinoline derivatives and exhibits interesting properties due to its halogen substituents. The compound’s molecular weight is approximately 322.93 g/mol .
Molecular Structure Analysis
The molecular structure of 4,8-Dibromo-6-fluoroquinoline consists of a quinoline core with two bromine atoms at positions 4 and 8, and a fluorine atom at position 6. The arrangement of these halogens significantly influences the compound’s reactivity, electronic properties, and biological activity. The SMILES notation for this compound is: BrC1=C(Br)C=NC(C1=CC(F)=C2)=C2F .
Wissenschaftliche Forschungsanwendungen
Fluorogenic Labeling in Liquid Chromatographic Analyses
4,8-Dibromo-6-fluoroquinoline derivatives have been explored for their role in fluorogenic labeling. For instance, phanquinone, a compound related to quinolines, has been utilized as a fluorescent pre-chromatographic derivatization reagent in liquid chromatographic analyses of amino acid dosage forms. This application is significant for the quality control of pharmaceuticals (Gatti, Gioia, & Pietra, 2002).
Antimicrobial and Anticancer Properties
Research on quinoline derivatives, including 4,8-dibromo-6-fluoroquinoline, has revealed their potential as antibacterial and anticancer agents. For example, a study synthesized various fluoroquinolone derivatives and tested their in vitro antimicrobial and antiproliferative activity. This research holds promise for developing dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).
Use in Fluorescent Probes and Sensors
Quinoline derivatives, including those similar to 4,8-dibromo-6-fluoroquinoline, have been employed in the development of fluorescent probes and sensors. These compounds are used for detecting various biological and chemical substances, demonstrating their utility in biomedical research and diagnostics (Sun et al., 2018).
Development of Antibacterial Agents
Studies on fluoroquinolones, including 4,8-dibromo-6-fluoroquinoline derivatives, have contributed to the design of novel antibacterial agents with potent activities against various bacterial strains. This research is crucial for addressing antibiotic resistance and developing new therapeutic options (Kuramoto et al., 2003).
Exploration of Molecular Structure-Activity Relationships
Research on 4,8-dibromo-6-fluoroquinoline and related compounds has also involved studying their molecular structure-activity relationships. This research provides insights into how structural modifications of fluoroquinolones can influence their biological activity, paving the way for the development of more effective pharmaceuticals (Charushin et al., 2014).
Anti-Plasmodial and Antiparasitic Research
Quinoline derivatives have been investigated for their antiplasmodial activity, particularly against Plasmodium falciparum, the causative agent of malaria. This research is vital for discovering new treatments for malaria, especially in the context of drug resistance (Hochegger et al., 2019).
Eigenschaften
IUPAC Name |
4,8-dibromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGSISNJUHQLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromo-6-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



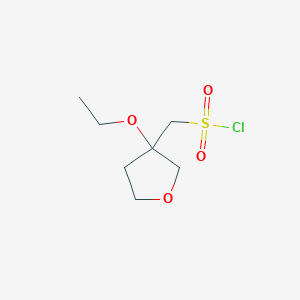
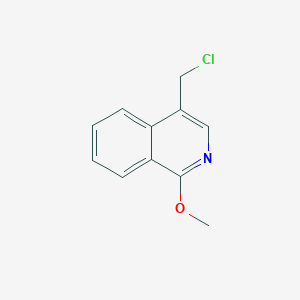
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
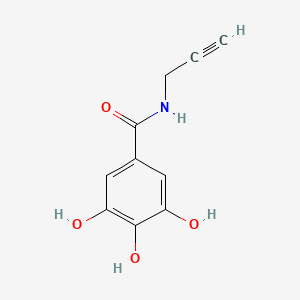

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
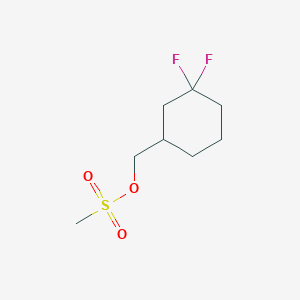
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)
